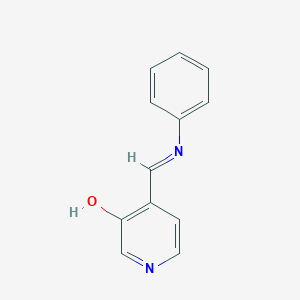![molecular formula C31H30N3O6- B14206913 {3-[4-(Acridine-9-carbonyl)piperazin-1-YL]phenyl}(2,2-dimethyl-1,3-dioxolan-4-YL)methyl carbonate CAS No. 824409-75-8](/img/structure/B14206913.png)
{3-[4-(Acridine-9-carbonyl)piperazin-1-YL]phenyl}(2,2-dimethyl-1,3-dioxolan-4-YL)methyl carbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound {3-[4-(Acridine-9-carbonyl)piperazin-1-YL]phenyl}(2,2-dimethyl-1,3-dioxolan-4-YL)methyl carbonate is a complex organic molecule that features a combination of acridine, piperazine, and dioxolane moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {3-[4-(Acridine-9-carbonyl)piperazin-1-YL]phenyl}(2,2-dimethyl-1,3-dioxolan-4-YL)methyl carbonate typically involves multi-step organic reactions. The initial step often includes the formation of the acridine-9-carbonyl chloride, which is then reacted with piperazine to form the acridine-9-carbonyl piperazine intermediate. This intermediate is further reacted with 3-bromophenyl carbonate under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acridine moiety, leading to the formation of acridine N-oxide derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions include acridine N-oxide derivatives, alcohols from reduction, and various substituted aromatic compounds from electrophilic aromatic substitution.
科学的研究の応用
Chemistry
In chemistry, {3-[4-(Acridine-9-carbonyl)piperazin-1-YL]phenyl}(2,2-dimethyl-1,3-dioxolan-4-YL)methyl carbonate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a fluorescent probe due to the presence of the acridine moiety, which is known for its strong fluorescence. It can be used in imaging studies to track biological processes at the cellular level.
Medicine
Medically, the compound is investigated for its potential therapeutic properties. The piperazine moiety is a common feature in many pharmaceuticals, and the compound’s structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In industry, the compound can be used in the development of new materials with specific properties, such as enhanced fluorescence or improved stability. It may also find applications in the production of specialty chemicals.
作用機序
The mechanism of action of {3-[4-(Acridine-9-carbonyl)piperazin-1-YL]phenyl}(2,2-dimethyl-1,3-dioxolan-4-YL)methyl carbonate is not fully understood, but it is believed to involve interactions with DNA and proteins due to the presence of the acridine and piperazine moieties. The acridine group can intercalate into DNA, disrupting its function, while the piperazine group can interact with various receptors and enzymes, modulating their activity.
類似化合物との比較
Similar Compounds
Acridine derivatives: Compounds like acridine orange and proflavine share the acridine moiety and are known for their fluorescent properties and biological activity.
Piperazine derivatives: Compounds such as piperazine citrate and piperazine phosphate are used as anthelmintics and share the piperazine core structure.
Dioxolane derivatives: Compounds like dioxolane acetal and dioxolane ketal are used in organic synthesis for protecting groups and share the dioxolane ring structure.
Uniqueness
What sets {3-[4-(Acridine-9-carbonyl)piperazin-1-YL]phenyl}(2,2-dimethyl-1,3-dioxolan-4-YL)methyl carbonate apart is the combination of these three distinct moieties in a single molecule, providing a unique set of chemical and biological properties that can be leveraged for various applications.
特性
CAS番号 |
824409-75-8 |
|---|---|
分子式 |
C31H30N3O6- |
分子量 |
540.6 g/mol |
IUPAC名 |
[[3-[4-(acridine-9-carbonyl)piperazin-1-yl]phenyl]-(2,2-dimethyl-1,3-dioxolan-4-yl)methyl] carbonate |
InChI |
InChI=1S/C31H31N3O6/c1-31(2)38-19-26(40-31)28(39-30(36)37)20-8-7-9-21(18-20)33-14-16-34(17-15-33)29(35)27-22-10-3-5-12-24(22)32-25-13-6-4-11-23(25)27/h3-13,18,26,28H,14-17,19H2,1-2H3,(H,36,37)/p-1 |
InChIキー |
BVXWTXLYYSDEBL-UHFFFAOYSA-M |
正規SMILES |
CC1(OCC(O1)C(C2=CC(=CC=C2)N3CCN(CC3)C(=O)C4=C5C=CC=CC5=NC6=CC=CC=C64)OC(=O)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



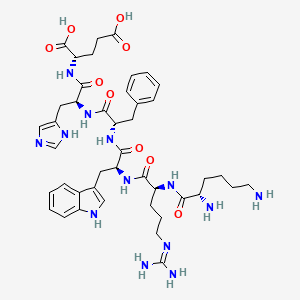
![N-[(4-Methylphenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B14206838.png)
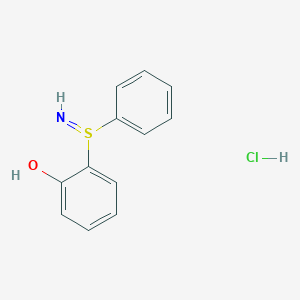
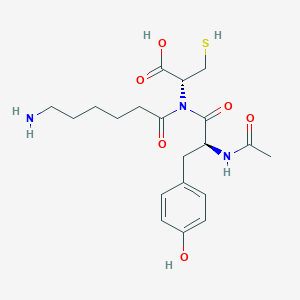
![Acetamide, N-[4-(chloromethyl)-3-(phenylmethyl)-2-thiazolidinylidene]-](/img/structure/B14206867.png)
![N-[2-(2-Methylpropoxy)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14206872.png)
![Tert-butyl[(16-iodohexadecyl)oxy]dimethylsilane](/img/structure/B14206873.png)
![4-[5-(2-Phenylethenyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B14206880.png)
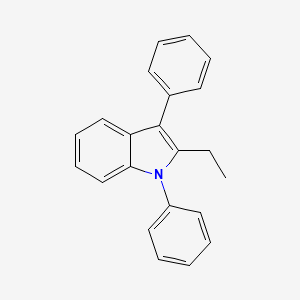
![4-(9,9-Difluorobicyclo[6.1.0]nonan-1-yl)morpholine](/img/structure/B14206886.png)
![2-[3-(Benzyloxy)phenyl]-1-(3-chlorophenyl)-2-hydroxyethan-1-one](/img/structure/B14206887.png)
![1,1'-[[1,1'-Biphenyl]-3,3'-diylbis(methylene)]bis(4-aminopyridin-1-ium)](/img/structure/B14206889.png)
